6-Amino-3-bromopicolinonitrile
Overview
Description
6-Amino-3-bromopicolinonitrile is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 . It is a white powder and is typically stored at 0-8 °C .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The SMILES representation is N#CC1=NC(N)=CC=C1Br .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in a refrigerator . The compound is a white powder .Scientific Research Applications
Synthesis and Material Chemistry
6-Amino-3-bromopicolinonitrile serves as an important intermediate in the synthesis of various heterocyclic compounds, which are pivotal in material chemistry and pharmaceutical research. For instance, its application in the Friedländer synthesis allows the creation of bidentate and tridentate 6-bromoquinoline derivatives, which can be further modified to form compounds with high emission quantum yields, useful in optical applications and as chelating ligands in metal complexes (Hu, Zhang, & Thummel, 2003).
Crystallography and Molecular Interactions
The study of 3-bromopicolinonitrile, closely related to this compound, in crystal form has provided insights into intermolecular interactions such as Br...N contacts and π–π stacking, which are crucial for understanding molecular assembly and designing materials with desired properties (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).
Antimicrobial Activity
Derivatives synthesized from this compound have shown potential in antimicrobial applications. For example, quinazolinone compounds synthesized from related brominated intermediates have demonstrated antimicrobial activity, indicating the potential use of this compound derivatives in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Biochemical Applications
In the realm of biochemical research, the study of compounds related to this compound, such as 8-Aminoquinoline derivatives, has led to significant advancements in malaria treatment. These compounds have been instrumental in developing therapies for latent malaria, showcasing the broader impact of research on brominated and amino-substituted picolinonitriles (Baird, 2019).
Enzymatic Studies
This compound and its derivatives also find applications in enzymatic studies and the development of enzyme inhibitors. For instance, the synthesis of complex quinazoline analogues, which are potent inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, demonstrates the compound's utility in cancer research and therapy (Rewcastle et al., 1996).
Safety and Hazards
This compound is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
6-amino-3-bromopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGPVQQWFHMKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695082 | |
Record name | 6-Amino-3-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884541-48-4 | |
Record name | 6-Amino-3-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3-bromopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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